molecular formula C17H23N3O6 B13824757 5-Carboxamidotryptamine maleate salt

5-Carboxamidotryptamine maleate salt

Cat. No.: B13824757
M. Wt: 365.4 g/mol
InChI Key: PXRDFKQOHIZHFX-FJOGWHKWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Carboxamidotryptamine maleate salt involves the reaction of 5-Carboxamidotryptamine with maleic acid. The reaction typically occurs in an aqueous solution, where the maleic acid acts as a counterion to form the maleate salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The compound is usually produced in powder form, with a purity of ≥98% (HPLC) .

Chemical Reactions Analysis

Types of Reactions

5-Carboxamidotryptamine maleate salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Carboxamidotryptamine maleate salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and interactions.

    Biology: Employed in studies involving serotonin receptors to understand their role in biological processes.

    Medicine: Investigated for its potential therapeutic effects due to its interaction with serotonin receptors.

    Industry: Utilized in the development of new drugs and chemical compounds

Mechanism of Action

The mechanism of action of 5-Carboxamidotryptamine maleate salt involves its binding to serotonin receptors. As a full agonist, it activates these receptors, leading to various physiological responses. The compound binds most strongly to the 5-HT1A receptor, but it also interacts with other serotonin receptors, including 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 . These interactions influence molecular targets and pathways involved in neurotransmission and other biological processes .

Comparison with Similar Compounds

5-Carboxamidotryptamine maleate salt is unique due to its high affinity and non-selective binding to multiple serotonin receptors. Similar compounds include:

  • 2-Methyl-5-hydroxytryptamine
  • 5-Benzyloxytryptamine
  • 5-Methoxytryptamine
  • α-Methyl-5-hydroxytryptamine
  • Frovatriptan
  • AH-494
  • Acetryptine
  • Sumatriptan

These compounds share structural similarities with this compound but differ in their receptor selectivity and physiological effects.

Properties

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid;ethanol

InChI

InChI=1S/C11H13N3O.C4H4O4.C2H6O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8;1-2-3/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8);3H,2H2,1H3/b;2-1-;

InChI Key

PXRDFKQOHIZHFX-FJOGWHKWSA-N

Isomeric SMILES

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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